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Compound of Interest

Compound Name: (Isoquinolin-6-yl)methanol

Cat. No.: B068007 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectroscopic data for (Isoquinolin-6-yl)methanol is not readily

available in public scientific databases. The data presented in this guide are predicted values

generated using computational chemistry software and databases. These predictions are

intended to provide a reasonable approximation of the expected spectral characteristics and

should be used for reference purposes. Experimental verification is required for definitive

structural elucidation.

Predicted Spectroscopic Data
The following sections provide the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for (Isoquinolin-6-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR data were calculated for a solution in Deuterated Chloroform

(CDCl₃).

Table 1: Predicted ¹H NMR Data for (Isoquinolin-6-yl)methanol in CDCl₃
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~9.25 s 1H H-1

~8.50 d 1H H-3

~8.00 d 1H H-5

~7.85 s 1H H-7

~7.70 d 1H H-4

~7.60 d 1H H-8

~4.90 s 2H -CH₂-

~2.00 br s 1H -OH

Table 2: Predicted ¹³C NMR Data for (Isoquinolin-6-yl)methanol in CDCl₃

Chemical Shift (δ) ppm Carbon Assignment

~152.0 C-1

~143.5 C-3

~141.0 C-6

~136.5 C-4a

~130.0 C-8

~128.5 C-5

~127.0 C-8a

~122.0 C-7

~120.0 C-4

~65.0 -CH₂-

Infrared (IR) Spectroscopy
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The predicted IR absorption bands for (Isoquinolin-6-yl)methanol are summarized below.

Table 3: Predicted IR Absorption Bands for (Isoquinolin-6-yl)methanol

Wavenumber (cm⁻¹) Intensity Vibration

~3400-3200 Broad, Medium O-H stretch (alcohol)

~3100-3000 Medium C-H stretch (aromatic)

~2950-2850 Medium C-H stretch (aliphatic)

~1620 Medium C=N stretch (isoquinoline ring)

~1590, 1500, 1450 Medium-Strong C=C stretch (aromatic ring)

~1250 Strong C-O stretch (alcohol)

~880-820 Strong
C-H bend (out-of-plane

aromatic)

Mass Spectrometry (MS)
The predicted mass spectral data are based on electron ionization (EI).

Table 4: Predicted Mass Spectrometry Data for (Isoquinolin-6-yl)methanol

m/z Relative Intensity Assignment

159 High [M]⁺ (Molecular Ion)

158 Medium [M-H]⁺

140 Medium [M-H₂O-H]⁺

130 High [M-CHO]⁺

102 Medium [C₈H₆]⁺

Experimental Protocols
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The following are general protocols for obtaining spectroscopic data for aromatic alcohols like

(Isoquinolin-6-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of approximately 5-10 mg of (Isoquinolin-6-yl)methanol would be dissolved in about

0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[1] A

small amount of tetramethylsilane (TMS) is typically added as an internal standard for chemical

shift referencing (δ = 0.00 ppm).[2]

¹H NMR Spectroscopy: A standard one-dimensional proton NMR spectrum would be

acquired on a 400 or 500 MHz spectrometer.[3] Key parameters would include a spectral

width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of

1-5 seconds.[4]

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would be acquired on the

same instrument, typically at a frequency of 100 or 125 MHz.[5] A wider spectral width (e.g.,

240 ppm) would be used, with a longer relaxation delay (e.g., 2-10 seconds) to ensure

proper quantification of all carbon signals, especially quaternary carbons.[5]

Infrared (IR) Spectroscopy
For a solid sample like (Isoquinolin-6-yl)methanol, an IR spectrum can be obtained using the

KBr pellet method or as a thin solid film.[6]

KBr Pellet Method: A small amount of the sample (1-2 mg) is finely ground with

approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then

pressed under high pressure in a die to form a transparent pellet, which is placed in the

sample holder of an FT-IR spectrometer.

Thin Solid Film: A few milligrams of the solid are dissolved in a volatile organic solvent (e.g.,

methylene chloride or acetone).[6] A drop of this solution is placed on a salt plate (e.g., NaCl

or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the

plate.[6] The spectrum is then recorded.

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a

resolution of 4 cm⁻¹.[4]
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Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is a common technique for the analysis of relatively

small, volatile organic molecules.[7][8]

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct

insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column.

For direct insertion, a small amount of the solid sample is placed in a capillary tube at the

end of the probe, which is then inserted into the ion source and heated to volatilize the

sample.

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-

energy electrons (typically 70 eV), causing ionization and fragmentation.[7][9]

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).[7] The detector records the abundance of each ion, generating the mass

spectrum.

Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

synthesized chemical compound.
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a

chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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